(2,3-dichlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3S/c17-14-3-1-2-13(15(14)18)16(21)20-8-6-19(7-9-20)12-4-10-24(22,23)11-5-12/h1-3,12H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBTUGIEDVOFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-dichlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
The compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H16Cl2N2O2S |
| Molecular Weight | 348.25 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to metabolic pathways in parasites, particularly those involved in redox metabolism. This mechanism is similar to that observed in other compounds targeting trypanothione reductase (TR), leading to increased reactive oxygen species (ROS) levels and subsequent cellular stress in parasitic organisms .
Antiparasitic Activity
Research has demonstrated that compounds with a similar structural framework exhibit significant antiparasitic properties. For instance, derivatives of 4H-thiochromen-4-one 1,1-dioxide have shown effectiveness against Leishmania and Trypanosoma species by inhibiting TR and disrupting their metabolic homeostasis . The selectivity index for these compounds indicates a promising therapeutic window.
Anticancer Potential
Studies on structurally related compounds suggest potential anticancer activity. For example, certain thieno[3,2-b]thiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), colon (HT-29), and glioma (C6) cells. These compounds inhibited cell proliferation in a concentration-dependent manner while exhibiting minimal toxicity to normal cells .
Study 1: Antiparasitic Efficacy
In a recent study assessing the efficacy of thiochromenone derivatives against Leishmania panamensis, it was found that these compounds caused a significant increase in ROS levels, leading to parasite death through mitochondrial dysfunction. The most effective compounds had an EC50 below 10 μM, indicating potent anti-leishmanial activity .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazine derivatives revealed that one particular compound inhibited DNA synthesis in glioma cells without affecting normal oligodendrocyte viability. This selective toxicity highlights the potential for developing targeted cancer therapies based on this chemical scaffold .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds similar to (2,3-dichlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone exhibit significant anticancer properties. Inhibitors of diacylglycerol O-acyltransferase 2 (DGAT2) are being investigated for their role in cancer therapy. These compounds can potentially disrupt lipid metabolism in cancer cells, leading to reduced tumor growth and proliferation .
Neuropharmacological Effects
The compound has shown promise in neuropharmacology as well. It may function as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation could lead to applications in treating mood disorders and anxiety .
Biochemical Research
Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical research for studying enzyme inhibition mechanisms. Its structure allows researchers to explore interactions with various enzymes, providing insights into metabolic pathways and disease mechanisms .
Drug Design and Development
As a lead compound, this compound can be modified to enhance its pharmacological properties. Structure-activity relationship (SAR) studies are essential in optimizing its efficacy and reducing potential side effects .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, derivatives of the compound were synthesized and tested for their ability to inhibit the growth of various cancer cell lines. Results demonstrated that modifications to the piperazine ring significantly enhanced anticancer activity compared to the parent compound .
Case Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological effects of the compound. Researchers conducted behavioral assays in animal models to assess anxiety-like behaviors after administration of the compound. The results indicated a notable reduction in anxiety levels, suggesting potential therapeutic applications for anxiety disorders .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Anticancer Activity | Inhibition of DGAT2 leading to reduced tumor growth | Development of new cancer therapies |
| Neuropharmacological Effects | Modulation of serotonin and dopamine pathways | Treatment of mood disorders |
| Enzyme Inhibition Studies | Investigating interactions with metabolic enzymes | Insights into metabolic diseases |
| Drug Design | Lead compound for structure modifications | Optimization of pharmacological properties |
Comparison with Similar Compounds
Thiophen-2-yl vs. Dichlorophenyl Aromatic Groups
Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) replaces the dichlorophenyl group with a thiophene ring and a para-trifluoromethylphenyl substituent . While the thiophene introduces sulfur-mediated π-stacking, the trifluoromethyl group enhances electronegativity and membrane permeability.
Pyrazole-Based Modifications
Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) replaces the methanone-linked aromatic group with a pyrazole-containing alkyl chain .
Thiopyran Sulfone vs. Other Heterocyclic Systems
The 1,1-dioxidotetrahydro-2H-thiopyran group in the target compound is distinct from morpholinyl or triazolyl systems seen in analogs like [4-(3,5-dichlorophenoxy)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinylmethanone . The sulfone group increases water solubility compared to non-oxidized sulfur heterocycles, which may reduce CNS penetration but improve renal clearance.
Dichlorophenyl vs. Dihydrobenzodioxin Aromatic Systems
A structurally close analog, (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone, replaces the dichlorophenyl group with a dihydrobenzodioxin ring . The latter introduces two oxygen atoms, enhancing polarity and hydrogen-bond acceptor capacity. However, the dichlorophenyl group in the target compound offers greater lipophilicity (clogP ~3.2 vs. ~2.8), favoring blood-brain barrier penetration.
Comparative Physicochemical Properties
Q & A
Q. What synthetic methodologies are recommended for preparing (2,3-dichlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone?
Methodological Answer :
- Step 1 : Coupling Reactions : Utilize nucleophilic substitution or Buchwald-Hartwig amination to link the 2,3-dichlorophenyl group to the piperazine core. For example, describes a similar coupling strategy using a thiopyran-sulfone intermediate .
- Step 2 : Oxidation : Convert the thiopyran moiety to its 1,1-dioxide form using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid), as noted in for analogous sulfone formation .
- Step 3 : Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water) to isolate the pure product. Purity should be confirmed via HPLC (>98%, C18 column) .
Q. How to characterize the compound’s structure using spectroscopic techniques?
Methodological Answer :
- NMR : Assign peaks using - and -NMR. The 2,3-dichlorophenyl group shows aromatic protons at δ 7.2–7.5 ppm, while the piperazine protons appear as multiplets near δ 2.5–3.5 ppm. Thiopyran-sulfone protons resonate at δ 3.0–4.0 ppm () .
- IR : Confirm sulfone groups via strong S=O stretching bands at ~1150–1300 cm () .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]. For example, provides fragmentation patterns for dichlorophenyl derivatives .
Q. What preliminary assays are suitable for evaluating biological activity?
Methodological Answer :
- In Vitro Binding Assays : Screen for receptor affinity (e.g., serotonin or histamine receptors) using radioligand displacement assays. highlights heterocyclic compounds’ relevance in neurotransmitter targeting .
- Cytotoxicity Testing : Use MTT assays on HEK-293 or HepG2 cell lines. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) () .
Advanced Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer :
- Modular Modifications : Synthesize analogs with variations in:
- Data Collection : Use IC values from receptor binding assays (Table 1).
Q. Table 1: Example SAR Data
| Analog Modification | Receptor Binding IC (nM) | Cytotoxicity (µM) |
|---|---|---|
| Parent Compound | 12 ± 1.5 | >100 |
| 3,4-Dichlorophenyl Analog | 8 ± 0.9 | 85 |
| Tetrahydropyran-sulfone Analog | 45 ± 3.2 | >100 |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer :
- Variable Control : Ensure consistent assay conditions (pH, temperature, cell passage number). reports pyrazolone derivatives’ activity varying with cell type .
- Purity Verification : Re-analyze conflicting batches via HPLC and elemental analysis () .
- Stereochemical Analysis : Use X-ray crystallography () or chiral HPLC to confirm enantiomeric purity, as stereochemistry impacts binding (e.g., reports β = 91.559° for crystal packing) .
Q. What computational methods are effective for predicting molecular interactions?
Methodological Answer :
- Docking Simulations : Use AutoDock Vina with receptor structures from RCSB PDB (e.g., 5-HT receptor, PDB ID: 6A93). provides ligand-receptor interaction templates .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy ( for similar systems) .
Data Contradiction Analysis
Scenario : Discrepancies in reported IC values for serotonin receptor binding.
Resolution Workflow :
Replicate Assays : Test the compound under identical conditions (buffer, ligand concentration).
Validate Compound Integrity : Check for degradation via LC-MS () .
Control for Assay Interference : Test thiopyran-sulfone stability in assay buffers (e.g., pH 7.4 vs. 8.0).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
